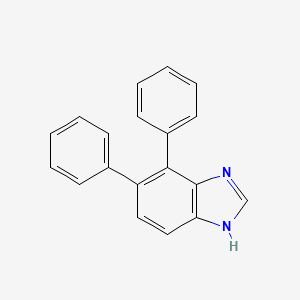

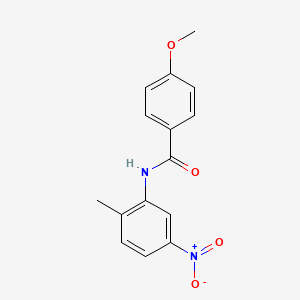

4,5-diphenyl-1H-benzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 4,5-diphenyl-1H-benzimidazole often involves condensation reactions. For instance, 1,4-diphenyl-5H-[1,2,5]triazepino[5,4-a]benzimidazole, a related compound, was synthesized through the condensation of ethyl (2-benzoyl-1H-benzimidazol-1-yl)acetate with hydrazine hydrate, followed by thermal heterocyclization of intermediate bis-hydrazone (Kharaneko, 2019).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, such as 1-benzyl-2-(4-benzyloxyphenyl)-5,6-dichloro-1H-benzimidazole, has been studied through elemental analyses and single-crystal structure determination. These compounds typically exhibit a planar molecular structure (Kaynak et al., 2008).

Chemical Reactions and Properties

Benzimidazole compounds participate in various chemical reactions, demonstrating a range of properties. For example, 1,3-Diphenylthiazolo[3,4-a]benzimidazole undergoes cycloadditions with alkenes and alkynes in a highly stereoselective and/or regiospecific manner (Tsuge et al., 1980).

Physical Properties Analysis

The physical properties of benzimidazole derivatives are influenced by their molecular structure. For instance, the crystal and molecular structures of compounds such as 1-benzyl-2-(4-benzyloxyphenyl)-5,6-dichloro-1H-benzimidazole, determine their physical properties, like solubility and melting points (Kaynak et al., 2008).

Chemical Properties Analysis

The chemical properties of this compound derivatives are characterized by their reactivity and interaction with other compounds. For example, the electrochemical activities of some heterocyclic compounds containing the benzimidazole moiety have been explored, showing that these compounds undergo electrochemical reductions in a diffusion-controlled, irreversible manner (Sharma, 2014).

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Applications

- Antimicrobial Activity: Benzimidazole derivatives exhibit broad-spectrum antimicrobial activity against bacterial strains such as Escherichia coli and Staphylococcus aureus, and fungal strains like Candida albicans and Aspergillus niger. Their activity has been compared with standard drugs like Streptomycin and Fluconazole, indicating their potential as effective antimicrobial agents (Padalkar et al., 2014). Additionally, novel benzimidazole-5-(aryldiazenyl)thiazole derivatives have shown significant antibacterial and antifungal activities, suggesting their use in treating microbial infections and inhibiting tumor growth (Khalifa et al., 2018).

Synthesis and Chemical Properties

- Novel Compound Synthesis: Research has focused on synthesizing new benzimidazole compounds with potential biological activities. For example, dipodal-benzimidazole derivatives have been synthesized and evaluated for their photophysical and thermal properties, alongside their antimicrobial activity (Padalkar et al., 2014). Similarly, the synthesis of 1,2,3-triazole-containing benzimidazolone derivatives has been reported, highlighting their potential in antimicrobial applications and as corrosion inhibitors (Saber et al., 2021).

Biological Activities and Potential Applications

- Antifungal Agents: A series of 3-[(4,5-diphenyl-2-substituted aryl/heteryl)-1H-imidazol-1-yl]-1H-1,2,4-triazole-5-carboxylic acid derivatives have been synthesized and evaluated for their in vitro antifungal and antibacterial activity, with some compounds showing equipotent activity against Candida albicans when compared to fluconazole (Nikalje et al., 2015).

Physical and Electrochemical Properties

- Electrochemical Activities: N-substituted benzimidazole derivatives have been synthesized and tested for their antibacterial activities, with electrochemical analysis revealing that these compounds undergo electrochemical reduction in a single, two-electron transfer, diffusion-controlled, irreversible wave across a range of pH levels (Sharma, 2014).

Eigenschaften

IUPAC Name |

4,5-diphenyl-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2/c1-3-7-14(8-4-1)16-11-12-17-19(21-13-20-17)18(16)15-9-5-2-6-10-15/h1-13H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPKFRCVICIMMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=C(C=C2)NC=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-furyl)-2-methyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B5510833.png)

![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-furoate](/img/structure/B5510836.png)

![(3R*,4S*)-1-[(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5510839.png)

![2-[(4-chlorophenoxy)methyl]-1-methyl-1H-indole-3-carbonitrile](/img/structure/B5510853.png)

![N-(5-chloro-2-pyridinyl)-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B5510864.png)

![1-[(dimethylamino)sulfonyl]-N-{[1-(4-fluorophenyl)cyclopentyl]methyl}-3-piperidinecarboxamide](/img/structure/B5510900.png)

![N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methylglycinamide](/img/structure/B5510908.png)

![4-fluoro-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5510911.png)

![2-methyl-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]imidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B5510919.png)